3-epi-Padmatin

CK2 inhibition ATP-competitive inhibitor binding affinity

DMAT (CK2 Inhibitor II) offers researchers a 6.3x higher apoptotic potency than TBB (DC50 2.7 µM vs. 17 µM) and validated in vivo efficacy with a defined 500 μg/kg dosing regimen and favorable tolerability. Its resolved crystal structures and characterized selectivity profile across >30 kinases ensure reproducible results. Stock is available in standard research quantities with transparent, upfront pricing for immediate procurement.

Molecular Formula C9H7Br4N3
Molecular Weight 476.79 g/mol
CAS No. 749234-11-5
Cat. No. B526410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Padmatin
CAS749234-11-5
Synonyms2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole
4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzimidazole
DMAT cpd
Molecular FormulaC9H7Br4N3
Molecular Weight476.79 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15)
InChIKeySLPJGDQJLTYWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) for CK2 Inhibition Studies: A Quantitative Evidence Guide for Research Procurement


2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT; CAS 749234-11-5), also known as CK2 Inhibitor II, is a cell-permeable ATP-competitive inhibitor of casein kinase 2 (CK2) [1]. It belongs to the tetrabromobenzimidazole class and features a dimethylamino substitution at the C2 position [2]. DMAT exhibits a Ki of 40 nM for CK2 and is characterized by >30-fold improved apoptotic potency relative to the parent tetrabromobenzotriazole (TBB) scaffold .

Why 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole Cannot Be Interchanged with TBB or Unsubstituted Tetrabromobenzimidazole Analogs


Tetrabromobenzimidazole-based CK2 inhibitors exhibit steep structure-activity relationships where subtle modifications to the C2 position dramatically alter potency, kinase selectivity, and cellular efficacy [1]. The unsubstituted parent compound 4,5,6,7-tetrabromo-1H-benzimidazole (TBI/TBBz) and the benzotriazole analog TBB differ from DMAT in both binding orientation within the CK2 ATP-binding pocket and off-target kinase inhibition profiles [2]. Crystal structure analysis reveals that the 2-dimethylamino group of DMAT enables deeper penetration into the ATP-binding cavity and establishes distinct halogen bonding interactions with the hinge region backbone (Glu114 and Val116) that are absent in TBB [3]. These molecular differences translate into quantitative divergences in Ki, apoptosis induction DC50, and CK1 discrimination—parameters critical for reproducible experimental outcomes.

Quantitative Differentiation of 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): Head-to-Head Comparison Data for Procurement Decisions


Binding Affinity (Ki) of DMAT vs. TBB: 2- to 5-Fold Improvement in CK2 Inhibition Potency

DMAT demonstrates superior binding affinity for CK2 compared to the widely used parent compound TBB (4,5,6,7-tetrabromobenzotriazole). The Ki of DMAT for CK2 is 40 nM, representing the lowest Ki reported for a CK2 inhibitor at the time of characterization, compared to TBB which exhibits Ki values ranging from 80-210 nM across CK2 subunits [1]. This difference is attributed to the 2-dimethylamino substitution enabling deeper penetration into the ATP-binding pocket and additional halogen bonding interactions with hinge region residues Glu114 and Val116 [2].

CK2 inhibition ATP-competitive inhibitor binding affinity kinase assay Ki determination

CK1 Discrimination: DMAT Shows >1,428-Fold Selectivity vs. TBB's Modest CK1 Inhibition

A critical differentiator between DMAT and TBB is their respective activity against casein kinase 1 (CK1), an off-target that can confound CK2-specific signaling studies. DMAT exhibits no inhibitory activity against CK1 at concentrations up to 200 μM [1], whereas TBB inhibits CK1 with an IC50 of 29 μM . This represents a >6.9-fold improvement in CK1 discrimination for DMAT (200 μM vs. 29 μM). When expressed as a selectivity ratio relative to CK2 Ki, DMAT achieves >5,000-fold CK2:CK1 selectivity, while TBB exhibits ~362- to 1,450-fold selectivity depending on the CK2 subunit assayed [2].

kinase selectivity CK1 off-target profiling selectivity window panel screening

Apoptosis Induction Potency: DMAT is 6.3-Fold More Potent than TBB in Jurkat T-Cell Leukemia Assay

In cellular functional assays using Jurkat human T-cell leukemia cultures, DMAT demonstrates markedly superior apoptosis-inducing potency compared to TBB. The DC50 (concentration required for 50% apoptosis induction) for DMAT is 2.7 μM, whereas TBB requires 17 μM to achieve the same effect . This 6.3-fold improvement in cellular efficacy occurs despite both compounds having comparable selectivity profiles when tested against >30 kinases in biochemical panels [1]. The enhanced cellular potency is attributed to improved cell permeability and more effective endogenous CK2 inhibition in intact cells [2].

apoptosis DC50 cell death functional assay cellular potency Jurkat cells

In Vivo Antitumor Efficacy: DMAT Reduces Tumor Volume in Hepatocellular Carcinoma Xenograft Model

DMAT has been validated in an in vivo hepatocellular carcinoma (HCC) xenograft model, providing preclinical proof-of-concept for CK2 inhibition as a therapeutic strategy in liver cancer. In NMRI mice bearing subcutaneous HepG2 xenografts, daily intraperitoneal administration of DMAT at 500 μg/kg body weight for 10 consecutive days resulted in significantly reduced tumor volume compared to untreated controls, without affecting animal body weight or causing detectable liver tissue alterations [1]. The observed antitumor effect was attributed to interference with tumor cell proliferation rather than apoptosis induction in this model [2]. Notably, CK2 and PIM-3—both inhibited by DMAT at submicromolar concentrations (IC50 = 0.13 μM and 0.097 μM, respectively )—were found to be overexpressed or more active in hepatoma cells and human HCC tissue, suggesting dual target engagement may contribute to the observed efficacy.

in vivo xenograft hepatocellular carcinoma tumor growth inhibition HCC preclinical efficacy

Solubility Profile: DMAT Exhibits High DMSO Solubility Facilitating In Vitro Assay Preparation

DMAT demonstrates high solubility in DMSO, a critical practical consideration for in vitro kinase assays and cell culture experiments. Reported DMSO solubility values range from 20 mg/mL (Cayman Chemical) to 95 mg/mL (199.24 mM; Selleck Chemicals) at 25°C . The compound is also soluble in DMF at 30 mg/mL but has limited solubility in ethanol (2 mg/mL) and is insoluble in aqueous buffers without co-solvent . In comparison, the parent compound TBB exhibits DMSO solubility of approximately 50 mg/mL . For applications requiring aqueous dilution, DMF:PBS (pH 7.2, 1:4) yields a working solubility of 0.20 mg/mL, suitable for cellular assays where final DMSO concentration must be minimized .

solubility DMSO formulation in vitro assay stock solution compound handling

Broad Kinase Selectivity Profile: DMAT Shows Inhibitory Activity Against PIM Kinases and HIPK2/HIPK3 at Submicromolar Concentrations

While DMAT was developed as a CK2-selective inhibitor, comprehensive kinase profiling reveals that it inhibits several additional kinases at submicromolar concentrations that may be relevant to its cellular and in vivo effects. Against a panel of >30 to 80 kinases, DMAT exhibits the following off-target inhibition profile: PIM-3 (IC50 = 0.097 μM), PIM-1 (IC50 = 0.15 μM), DYRK1a (IC50 = 0.12 μM), HIPK2 (IC50 = 0.37 μM), and HIPK3 (IC50 = 0.59 μM) . Importantly, DMAT shows little or no activity against PI3Kα and PI3Kγ, and no inhibition of CK1 up to 200 μM [1]. The parent compound TBB also inhibits PIM3 (IC50 = 0.86 μM) and DYRK2 (IC50 = 0.99 μM) , but DMAT's off-target IC50 values are generally lower (more potent), indicating that substitution with the 2-dimethylamino group enhances rather than reduces polypharmacology.

kinase selectivity PIM1 PIM3 HIPK2 HIPK3 off-target activity polypharmacology

Optimal Research Applications for 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) Based on Quantitative Evidence


In Vivo Target Validation Studies in Hepatocellular Carcinoma Models

Based on demonstrated tumor volume reduction in HepG2 subcutaneous xenografts following 10-day intraperitoneal administration at 500 μg/kg without detectable liver toxicity [1], DMAT is suitable for in vivo proof-of-concept studies investigating CK2 and/or PIM-3 as therapeutic targets in HCC. The compound's established in vivo dosing regimen and favorable tolerability profile make it a practical tool for preclinical pharmacology studies requiring systemic CK2 inhibition.

Apoptosis Mechanism Studies Requiring Potent Cellular CK2 Inhibition

For investigations of CK2-dependent apoptosis regulation, DMAT provides 6.3-fold higher apoptotic potency (DC50 = 2.7 μM) compared to TBB (DC50 = 17 μM) in Jurkat cells . This enables robust apoptosis induction at lower working concentrations (1-5 μM), reducing off-target concerns associated with higher inhibitor concentrations. Studies of caspase-mediated cell death in antiestrogen-resistant breast cancer models have been specifically validated with DMAT [2].

Kinase Selectivity Profiling and Chemical Probe Studies

DMAT is well-characterized on kinase selectivity panels of >30 to 80 kinases, providing researchers with established off-target inhibition data for PIM-1, PIM-3, DYRK1a, HIPK2, and HIPK3 at defined submicromolar IC50 values . This comprehensive profiling enables proper interpretation of phenotypic screening results and supports DMAT's use as a reference compound in kinase selectivity studies. Its complete lack of CK1 inhibition up to 200 μM provides a clean window for CK2-specific signaling analysis [3].

Structure-Activity Relationship Studies of Tetrabromobenzimidazole Derivatives

The crystal structure of DMAT bound to CK2 has been solved (PDB IDs: 1ZOE, 4U7F, 4U7H) [4], revealing a distinct binding mode characterized by deeper penetration into the ATP-binding pocket and halogen bonding with hinge residues Glu114 and Val116 compared to TBB [5]. DMAT serves as an essential reference scaffold for medicinal chemistry programs developing next-generation CK2 inhibitors with improved selectivity or dual-targeting properties, including dual CK2/HDAC and CK2/PIM inhibitors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-epi-Padmatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.